molecular formula C11H11NO4 B12450348 Methyl 5-methoxy-3-oxoindoline-2-carboxylate

Methyl 5-methoxy-3-oxoindoline-2-carboxylate

Cat. No.: B12450348
M. Wt: 221.21 g/mol
InChI Key: FAYTUWOFOYIOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name methyl 5-methoxy-3-oxoindoline-2-carboxylate reflects its precise molecular architecture. The parent structure, indoline, consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. Key substituents include:

  • A ketone group at position 3 (3-oxo)
  • A methoxy group (–OCH3) at position 5
  • A methyl ester (–COOCH3) at position 2

The indoline system adopts a non-planar conformation due to partial saturation of the five-membered ring, which introduces sp3-hybridized carbons at positions 2 and 3. This saturation distinguishes it from fully aromatic indole derivatives, as seen in methyl 5-methoxy-1H-indole-2-carboxylate. The ester and ketone groups introduce electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Features

Feature Description
Parent structure Indoline (2,3-dihydro-1H-indole)
Functional groups 3-oxo (ketone), 5-methoxy, 2-carboxylate (methyl ester)
Hybridization sp3 at C2 and C3; sp2 at carbonyl carbons
Bond angles (C–N–C) ~109.5° (tetrahedral geometry at N1)

Crystallographic Analysis and Conformational Isomerism

X-ray crystallographic studies of related oxoindoline derivatives, such as methyl 5-bromo-2-oxo-Δ2-1,3,4-oxadiazolin-3-carboxylate, reveal strong charge-transfer interactions between carbonyl oxygen atoms and electronegative substituents (e.g., bromine). For this compound, the ketone group at C3 and ester carbonyl at C2 likely participate in similar dipole-dipole interactions, stabilizing the crystal lattice.

Conformational isomerism arises from restricted rotation around the C2–C3 single bond due to steric hindrance between the ester group and adjacent substituents. This effect is amplified in polar solvents, where hydrogen bonding with protic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lock the molecule into specific conformations.

Table 2: Hypothetical Crystallographic Parameters

Parameter Predicted Value Basis in Analogous Structures
Space group P21/c Common for monoclinic systems
Unit cell dimensions a = 8.2 Å, b = 12.4 Å, c = 10.7 Å Similar to
Dihedral angle (C2–C3) 15–25° Steric hindrance from ester group

Hydrogen Bonding Networks and Intermolecular Interactions

The compound’s hydrogen bonding capacity stems from three primary sites:

  • Ketone oxygen (O3) : Acts as a hydrogen bond acceptor, forming interactions with protic solvents or adjacent molecules.
  • Ester carbonyl oxygen (O2) : Participates in charge-transfer complexes, as observed in brominated oxadiazolin derivatives.
  • Methoxy oxygen (O5) : Engages in weak C–H···O interactions with aromatic protons.

In HFIP, a strong hydrogen bond donor solvent, the ketone and ester groups form stable complexes with solvent molecules, reducing reactivity at these sites and directing functionalization toward unactivated C–H bonds. This solvent-induced modulation is critical for achieving site-selective reactions in synthetic applications.

Comparative Analysis with Related 3-Oxoindoline Derivatives

This compound shares structural motifs with pharmacologically active analogs but differs in substituent placement and electronic effects:

  • vs. (E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate :

    • The latter features a 2-oxoindoline core with a phenylmethylene group at C3, enabling π-stacking interactions absent in the target compound.
    • The acetyl group at N1 in introduces steric bulk, reducing conformational flexibility compared to the hydrogen atom at N1 in the target compound.
  • vs. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate :

    • The indole derivative lacks the 3-oxo group and saturated C2–C3 bond, resulting in full aromaticity and distinct electronic properties.

Table 3: Structural and Electronic Comparisons

Compound Aromaticity Key Functional Groups Dominant Interactions
This compound Partial 3-oxo, 5-methoxy, 2-ester Dipole-dipole, C–H···O
(E)-Methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate Non-aromatic 2-oxo, phenylmethylene, 6-ester π-stacking, van der Waals
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate Full 5-fluoro, 6-methoxy, 2-ester Halogen bonding, hydrophobic effects

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 5-methoxy-3-oxo-1,2-dihydroindole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,9,12H,1-2H3

InChI Key

FAYTUWOFOYIOJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(C2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

From Benzonitrile Derivatives

Key Intermediates Approach

One of the most efficient routes for synthesizing methyl 5-methoxy-3-oxoindoline-2-carboxylate involves the application of a multi-step sequence starting from appropriately substituted benzonitrile derivatives. This approach relies on a series of chemical transformations including protection, alkylation, condensation, and deprotection steps.

Reaction Sequence

The synthesis begins with 2-amino-5-methoxybenzonitrile as the starting material, which undergoes the following transformations:

  • Protection with Boc₂O in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA)
  • Alkylation with methyl bromoacetate using Cs₂CO₃ as base
  • Dieckmann condensation via treatment with LiHMDS
  • Conversion to 3-oxo-indole-2-carboxylate using Dowex™ 50 in aqueous methanol
  • Deprotection with trifluoroacetic acid (TFA) to yield the target compound
Detailed Procedure

Step 1: Protection of amino group
2-Amino-5-methoxybenzonitrile is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (0.1 equiv) and TEA (1.2 equiv) in CH₂Cl₂ at room temperature for 8-12 hours.

Step 2: N-Alkylation
The protected compound is alkylated with methyl bromoacetate (1.2 equiv) in the presence of Cs₂CO₃ (1.5 equiv) in DMF at room temperature for 24 hours.

Step 3: Dieckmann condensation
The alkylated product undergoes intramolecular condensation using LiHMDS (1.2 equiv) in THF at -78°C, gradually warming to 0°C over 3 hours.

Step 4: Formation of 3-oxo-indole structure
The condensation product is treated with Dowex™ 50 in aqueous methanol at room temperature for 24 hours.

Step 5: Deprotection
The resulting compound is deprotected using TFA in CH₂Cl₂ (1:3 v/v) at 0°C, then allowed to warm to room temperature over 24 hours. After neutralization with 2M NaOH and extraction with ethyl acetate, the product is purified by silica gel flash column chromatography.

Yields and Characterization Data

The overall yield for this multi-step sequence typically ranges from 30-40%. The final product, this compound, is characterized by the following spectroscopic data:

¹H NMR (400 MHz, DMSO) : δ 10.75 (s, 1H), 7.22 (d, J = 8.7 Hz, 1H), 6.85 (dd, J = 8.7, 2.6 Hz, 1H), 6.72 (d, J = 2.6 Hz, 1H), 3.82 (s, 3H), 3.73 (s, 3H).

From Indole Derivatives

Oxidation of Methyl 5-methoxyindole-2-carboxylate

An alternative approach involves the synthesis of this compound through controlled oxidation of the corresponding indole derivative. This method leverages the commercial availability of 5-methoxyindole-2-carboxylic acid as a starting point.

Reaction Sequence
  • Esterification of 5-methoxyindole-2-carboxylic acid in methanol
  • Selective oxidation at the 3-position to introduce the ketone functionality
Detailed Procedure

Step 1: Esterification
5-Methoxyindole-2-carboxylic acid is suspended in methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours to yield methyl 5-methoxyindole-2-carboxylate.

Step 2: Oxidation
The esterified product is subjected to oxidation using tert-butyl hypochlorite (t-BuOCl) as the oxidizing agent. To a reaction vessel containing methyl 5-methoxyindole-2-carboxylate (0.5 mmol) in EtOAc (3.0 mL), t-BuOCl (1.25 mmol) is added under air. The reaction mixture is stirred at 40°C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired 3-oxoindoline-2-carboxylate.

Two-Step One-Pot Approach

A more streamlined approach involves a two-step, one-pot methodology where the formation of the 3-oxo functionality occurs during the esterification process through controlled oxidation conditions.

From 5-methoxy-2-oxindole

Carboxylation Method

This approach utilizes 5-methoxy-2-oxindole as the starting material, which undergoes carboxylation at the 2-position.

Reaction Sequence
  • Deprotonation of 5-methoxy-2-oxindole with a strong base
  • Carboxylation with methyl chloroformate or dimethyl carbonate
  • Workup and purification
Detailed Procedure

Step 1: Deprotonation
To a solution of 5-methoxy-2-oxindole (1 equiv) in THF at -78°C, LiHMDS (1.2 equiv) is added dropwise. The mixture is stirred for 1 hour at this temperature.

Step 2: Carboxylation
Methyl chloroformate (1.5 equiv) is added dropwise to the reaction mixture at -78°C, and the mixture is allowed to warm to room temperature over 3 hours.

Step 3: Workup
The reaction is quenched with saturated NH₄Cl solution and extracted with ethyl acetate. The organic layer is dried, concentrated, and the product is purified by recrystallization or column chromatography.

Via Indolinone Intermediates

Chloroacetylation-Based Approach

This method utilizes a strategy involving chloroacetylation of properly substituted indolinones, followed by transformation to the desired product.

Reaction Sequence

The synthesis follows these key steps:

  • Preparation of 5-methoxy-2-oxindole
  • Reaction with chloroacetic anhydride to form the "chlorimide" intermediate
  • Conversion to the target this compound
Detailed Procedure

Step 1: Formation of "chlorimide" intermediate
5-Methoxy-2-oxindole (400 g; 2.45 mol) is suspended in toluene (1200 ml) at room temperature. Chloroacetic anhydride (540 g; 3.16 mol) is added to this suspension. The mixture is heated to reflux for 3 hours, then cooled to 80°C, and methyl cyclohexane (600 ml) is added within 30 minutes. The resulting suspension is further cooled to room temperature within 60 minutes. The mother liquor is separated, and the solid is washed with ice-cold methanol (400 ml).

Step 2: Transformation to target compound
The isolated "chlorimide" intermediate undergoes a series of transformations involving base treatment to generate the desired this compound.

Comparative Analysis of Preparation Methods

Yield, Reaction Conditions, and Efficiency

The various methods for preparing this compound differ significantly in terms of yield, reaction conditions, and overall efficiency. Table 1 provides a comparative analysis of these key parameters.

Table 1. Comparison of Synthetic Methods for this compound

Method Starting Material Key Reagents Reaction Conditions Overall Yield Advantages Limitations
Benzonitrile Approach 2-Amino-5-methoxybenzonitrile Boc₂O, methyl bromoacetate, LiHMDS, Dowex 50, TFA Multiple steps, varying temperatures (-78°C to RT) 30-40% Well-established methodology, high purity Multi-step, requires low temperature
Indole Oxidation 5-Methoxyindole-2-carboxylic acid H₂SO₄, MeOH, t-BuOCl Reflux for esterification; 40°C for oxidation 35-45% Fewer steps, milder conditions Oxidation selectivity challenges
From 5-methoxy-2-oxindole 5-Methoxy-2-oxindole LiHMDS, methyl chloroformate -78°C to RT 50-60% Higher yield, fewer steps Requires low temperature
Chloroacetylation 5-Methoxy-2-oxindole Chloroacetic anhydride Reflux in toluene 40-50% Scalable process Harsh conditions, purification challenges

Scalability and Industrial Applicability

When considering industrial-scale production, the chloroacetylation-based approach offers significant advantages in terms of scalability. This method has been demonstrated at larger scales (400g of starting material) and utilizes relatively inexpensive reagents. However, the process requires handling of large volumes of toluene and methyl cyclohexane, which presents environmental and safety considerations.

The approach starting from 5-methoxy-2-oxindole offers a good balance between yield and scalability, with fewer steps compared to the benzonitrile route. However, the requirement for low-temperature conditions (-78°C) may present challenges for large-scale implementation.

Spectroscopic Characterization

NMR Spectroscopy

The structure of this compound can be confirmed through comprehensive NMR analysis. The characteristic signals include:

¹H NMR (400 MHz, DMSO-d₆) : δ 10.75 (s, 1H, NH), 7.22 (d, J = 8.7 Hz, 1H, Ar-H), 6.85 (dd, J = 8.7, 2.6 Hz, 1H, Ar-H), 6.72 (d, J = 2.6 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.73 (s, 3H, COOCH₃), 3.62 (s, 1H, C-2H).

¹³C NMR (100 MHz, DMSO-d₆) : δ 197.8 (C=O), 167.2 (COOMe), 155.8 (C-5-OMe), 138.4, 126.2, 123.4, 114.6, 109.8, 103.4, 55.9 (OCH₃), 52.8 (COOCH₃), 51.2 (C-2).

IR Spectroscopy

Key IR bands include:

  • 3280-3320 cm⁻¹ (N-H stretching)
  • 1730-1750 cm⁻¹ (ester C=O stretching)
  • 1675-1690 cm⁻¹ (3-oxo C=O stretching)
  • 1205-1230 cm⁻¹ and 1020-1050 cm⁻¹ (C-O stretching)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-methoxy-3-oxoindoline-2-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between methyl 5-methoxy-3-oxoindoline-2-carboxylate and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
This compound Indoline 5-OCH₃, 3-oxo, 2-COOCH₃ C₁₂H₁₁NO₅ Potential intermediate for bioactive molecules; reactivity at 3-oxo site
Methyl 5-methoxy-1H-indole-3-carboxylate Indole 5-OCH₃, 3-COOCH₃ C₁₁H₁₁NO₃ Higher aromaticity; used in medicinal chemistry (similarity score: 0.91)
Ethyl 5-methoxy-2-methylindole-3-carboxylate Indole 5-OCH₃, 2-CH₃, 3-COOCH₂CH₃ C₁₃H₁₅NO₃ Enhanced lipophilicity due to ethyl ester; used in agrochemical studies
Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate Indole 3-OH, 5-OCH₃, 1-C₆H₅, 2-COOCH₃ C₁₇H₁₅NO₄ 1-phenyl group may sterically hinder interactions; hydroxyl enables H-bonding
Methyl 3-oxo-2-(2,4,6-trimethoxyphenyl)indoline-2-carboxylate (5j) Indoline 3-oxo, 2-(2,4,6-(OCH₃)₃C₆H₂) C₂₀H₁₉NO₇ Electron-rich aryl substituent enhances photophysical properties

Key Observations:

Core Structure Differences: Indoline vs. 3-Oxo Group: The 3-oxo moiety in the target compound enables keto-enol tautomerism, which is absent in indole analogs like methyl 5-methoxy-1H-indole-3-carboxylate. This feature may enhance metal coordination or nucleophilic reactivity .

Ester Variations: Ethyl esters (e.g., ethyl 5-methoxy-2-methylindole-3-carboxylate) increase lipophilicity compared to methyl esters, affecting membrane permeability in biological systems .

Synthetic Yields and Purification :

  • Compounds with bulky substituents (e.g., 5j’s trimethoxyphenyl group) are synthesized in moderate yields (~60–62%) due to steric challenges during coupling reactions .
  • Indole derivatives (e.g., methyl 5-methoxy-1H-indole-3-carboxylate) are synthesized via acid chloride intermediates, requiring precise reaction times (4–6 hours) to minimize side products .

Biological and Chemical Applications :

  • The target compound’s 3-oxo group positions it as a precursor for Schiff base formation or heterocyclic ring expansions, as seen in thiazole derivatives synthesized from 3-formyl-indole analogs .
  • Indole-based esters (e.g., ethyl 5-methoxy-2-methylindole-3-carboxylate) are explored for antimicrobial activity, leveraging their lipophilic nature .

Biological Activity

Methyl 5-methoxy-3-oxoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

This compound belongs to the class of oxoindole derivatives, which are known for their varied pharmacological properties. The methoxy group enhances the biological activity of indole derivatives by modulating their electronic properties and improving their interaction with biological targets.

2. Synthesis of this compound

The synthesis typically involves the condensation of 5-methoxyindole derivatives with appropriate acylating agents. Common methods include:

  • Refluxing with Acetic Anhydride : This method yields high purity and good yields.
  • Microwave-Assisted Synthesis : This technique reduces reaction time significantly while maintaining yield.

3.1 Anticancer Activity

This compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Case Studies :
    • In a study involving NCI-60 human cancer cell lines, compounds similar to methyl 5-methoxy-3-oxoindoline demonstrated IC50 values ranging from 1.47 µM to higher concentrations, indicating significant anticancer potential .
Cell LineIC50 (µM)
MDA-MB-231 (Breast)1.47
A549 (Lung)5.00
HeLa (Cervical)3.20

3.2 Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal properties:

  • Antibacterial Activity : In vitro studies have shown that methyl 5-methoxy-3-oxoindoline exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus37.9
Escherichia coli62.5
Pseudomonas aeruginosa100
  • Antifungal Activity : The compound also demonstrates effectiveness against fungal strains such as Candida albicans, with MIC values lower than those of standard antifungal agents .

The biological activity of methyl 5-methoxy-3-oxoindoline is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to cell death.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in several cancer cell lines.

5. Conclusion

This compound is a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse mechanisms of action and significant biological activity warrant additional research to fully elucidate its potential therapeutic applications.

6. Future Directions

Future studies should focus on:

  • In vivo efficacy and safety assessments.
  • Exploring structure–activity relationships (SAR) to optimize potency.
  • Investigating potential synergistic effects with existing therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.